![molecular formula C22H30N6O2 B2902178 8-[(4-Benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione CAS No. 847407-46-9](/img/structure/B2902178.png)
8-[(4-Benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(4-Benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione, commonly known as BPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with oxidoreductase proteins .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that they may affect pathways related to these biological processes.
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity , suggesting that they may have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPBM in lab experiments is its potential therapeutic applications. BPBM has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for further research. However, one of the limitations of using BPBM in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of BPBM.
Zukünftige Richtungen
There are several future directions for the research on BPBM. One area of research is the development of more efficient synthesis methods for BPBM. Another area of research is the identification of the exact mechanism of action of BPBM. Further studies are also needed to determine the optimal dosage and potential side effects of BPBM. Finally, the potential use of BPBM in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further explored.
Synthesemethoden
BPBM can be synthesized through a multi-step process involving the reaction of 4-benzylpiperazine with 7-bromo-3-methylpurine-2,6-dione, followed by the deprotection of the resulting compound. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
BPBM has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. BPBM has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-3-4-10-28-18(23-20-19(28)21(29)24-22(30)25(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIUOZNJCRIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

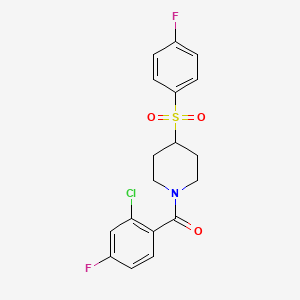
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2902100.png)
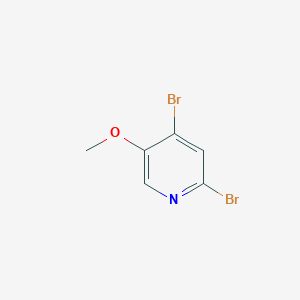
![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)
![(E)-2-amino-1-((2-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2902104.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)
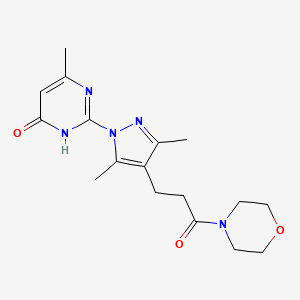

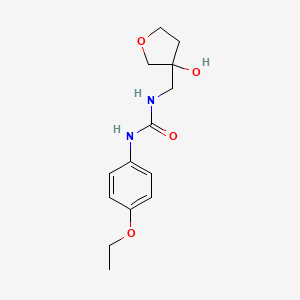
![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2902112.png)
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-N-phenylpyrrolidin-3-amine](/img/structure/B2902114.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2902116.png)
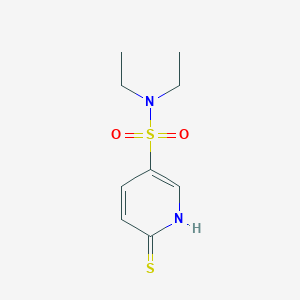
![N-methoxy-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2902118.png)